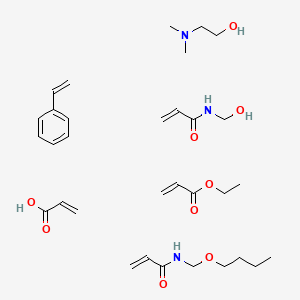
N-(butoxymethyl)prop-2-enamide;2-(dimethylamino)ethanol;ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;prop-2-enoic acid;styrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, polymer with N-(butoxymethyl)-2-propenamide, ethenylbenzene, ethyl 2-propenoate, and N-(hydroxymethyl)-2-propenamide, compounded with 2-(dimethylamino)ethanol, is a complex polymeric compound. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes multiple functional groups, allows it to participate in a wide range of chemical reactions and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the polymerization of 2-propenoic acid with N-(butoxymethyl)-2-propenamide, ethenylbenzene, ethyl 2-propenoate, and N-(hydroxymethyl)-2-propenamide. The polymerization process can be initiated using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature and pressure conditions. The reaction is usually carried out in a solvent such as toluene or dimethylformamide (DMF) to ensure proper mixing and reaction kinetics.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are fed continuously or batch-wise. The reaction conditions, including temperature, pressure, and initiator concentration, are carefully monitored and controlled to achieve the desired polymer properties. Post-polymerization, the polymer is purified and compounded with 2-(dimethylamino)ethanol to enhance its properties and functionality.
化学反应分析
Types of Reactions
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Chemistry
In chemistry, this polymer is used as a precursor for the synthesis of various advanced materials. Its ability to undergo multiple reactions makes it a versatile building block for creating complex molecular architectures.
Biology
In biological research, the polymer is used in the development of drug delivery systems. Its biocompatibility and ability to form hydrogels make it suitable for encapsulating and releasing therapeutic agents in a controlled manner.
Medicine
In medicine, the polymer is explored for its potential in tissue engineering and regenerative medicine. Its structural properties allow it to support cell growth and differentiation, making it a promising material for creating scaffolds for tissue regeneration.
Industry
In industrial applications, the polymer is used in the production of coatings, adhesives, and sealants. Its chemical resistance and mechanical properties make it suitable for protecting surfaces and bonding materials in various industrial processes.
作用机制
The mechanism by which this polymer exerts its effects involves interactions with molecular targets such as proteins, enzymes, and cell membranes. The polymer’s functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with these targets, leading to changes in their structure and function. Pathways involved in these interactions include signal transduction, cellular uptake, and metabolic processing.
相似化合物的比较
Similar Compounds
- 2-Propenoic acid, 2-methyl-, polymer with butyl-2-propenoate, ethenylbenzene, 2-ethylhexyl 2-propenoate, and methyl-2-methyl-propenoate
- 2-Propenoic acid, methyl ester, polymer with ethene, block
- 2-Propenoic acid, 2-methyl-, methyl ester
Uniqueness
Compared to similar compounds, 2-Propenoic acid, polymer with N-(butoxymethyl)-2-propenamide, ethenylbenzene, ethyl 2-propenoate, and N-(hydroxymethyl)-2-propenamide, compounded with 2-(dimethylamino)ethanol, stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and applications, making it a more versatile and valuable compound in various fields.
属性
CAS 编号 |
65970-41-4 |
|---|---|
分子式 |
C32H53N3O9 |
分子量 |
623.8 g/mol |
IUPAC 名称 |
N-(butoxymethyl)prop-2-enamide;2-(dimethylamino)ethanol;ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;prop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H15NO2.C8H8.C5H8O2.C4H7NO2.C4H11NO.C3H4O2/c1-3-5-6-11-7-9-8(10)4-2;1-2-8-6-4-3-5-7-8;1-3-5(6)7-4-2;1-2-4(7)5-3-6;1-5(2)3-4-6;1-2-3(4)5/h4H,2-3,5-7H2,1H3,(H,9,10);2-7H,1H2;3H,1,4H2,2H3;2,6H,1,3H2,(H,5,7);6H,3-4H2,1-2H3;2H,1H2,(H,4,5) |
InChI 键 |
NSWOZZAIKCCWFQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCOCNC(=O)C=C.CCOC(=O)C=C.CN(C)CCO.C=CC1=CC=CC=C1.C=CC(=O)NCO.C=CC(=O)O |
相关CAS编号 |
65970-41-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-[4-(Dipropylamino)phenyl]-L-glutamine](/img/structure/B14462131.png)
![6-Hydroxy-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxo-N-(pyridin-2-yl)cyclohexa-1,5-diene-1-carboxamide](/img/structure/B14462132.png)
![3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14462137.png)
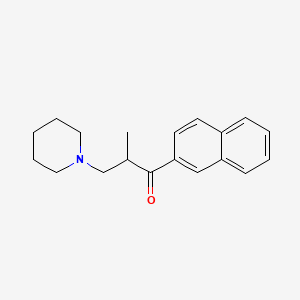
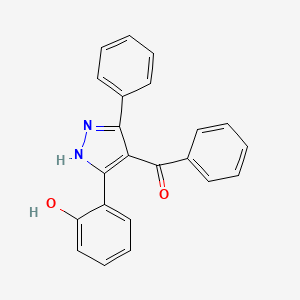
![(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14462160.png)
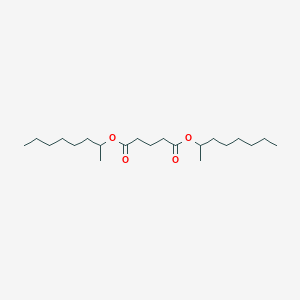
![Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]-, sodium salt](/img/structure/B14462172.png)
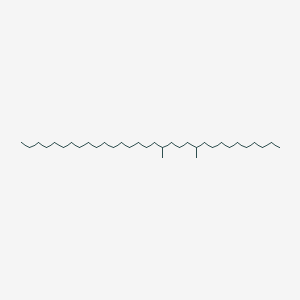
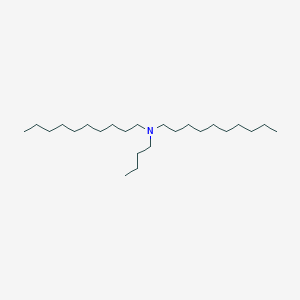


![7-[2-[bis(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14462204.png)
![1-[(2-Sulfanylpropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14462219.png)
